2-(3,4-Dimethoxyphenyl)pyridine
Overview
Description
2-(3,4-Dimethoxyphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Interactions : The crystal and molecular structures of certain derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been investigated, revealing the existence of intramolecular dihydrogen bonds and intermolecular secondary interactions, contributing to our understanding of molecular geometries and interactions in crystal structures (Grabowski et al., 2004).
Photophysical and Electrochemical Properties : Studies on certain pyridine derivatives have explored their photophysical properties using UV–Visible and fluorescence spectroscopy. These properties are essential for applications in fields like optoelectronics and material science (Golla et al., 2020).
Ruthenium Complexes : Research involving ruthenium complexes containing a pendent catechol ring, where 2-(3,4-Dimethoxyphenyl)pyridine acts as a ligand, has been conducted. These complexes are characterized using various spectroscopic techniques, and their acid-base properties and electronic structures are investigated, which is significant in the field of inorganic chemistry (O'Brien et al., 2004).
Antiproliferative Agents in Cancer Research : Derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been designed and synthesized for potential use as antiproliferative agents in cancer treatment. These compounds exhibited potent anticancer activity against a range of cancer cell lines, indicating their potential as lead structures in drug development (Chitti et al., 2019).
Thermal Properties for Opto-Electronic Device Applications : The thermal properties of a 2-(3,4-Dimethoxyphenyl)pyridine derivative, important for high-temperature optical device applications, have been investigated. The material's thermal stability makes it a suitable candidate for such applications (Menezes et al., 2020).
Inducing Apoptosis in Cancer Cells : Certain pyridine derivatives have shown the ability to induce G2/M arrest and apoptosis in liver and breast cancer cells. This highlights the potential of these compounds in developing new cancer therapies (Androutsopoulos & Spandidos, 2017).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGFWRUXZQNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
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